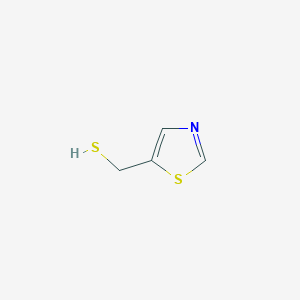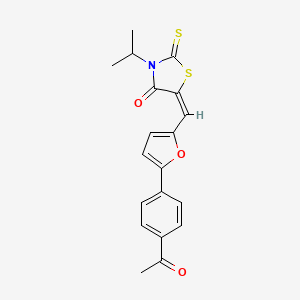
(E)-5-((5-(4-acetylphenyl)furan-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-((5-(4-acetylphenyl)furan-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H17NO3S2 and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality (E)-5-((5-(4-acetylphenyl)furan-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-((5-(4-acetylphenyl)furan-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Effects
A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, showing that these compounds significantly reduced tumor volume and cell number, and increased lifespan in mice with Ehrlich Ascites Tumors. They also displayed strong antiangiogenic effects, suggesting potential as anticancer agents with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction
In another study, Chandrappa et al. (2009) synthesized thiazolidinone compounds with a furan moiety, demonstrating moderate to strong antiproliferative activity in human leukemia cell lines. These compounds were effective in a cell cycle stage-dependent and dose-dependent manner, with certain derivatives showing potent anticancer activity (Chandrappa et al., 2009).
Molecular Docking and Anticancer Activity
Madhusudhanrao and Manikala (2020) synthesized (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues, finding that some compounds were potent against various cancer cell lines. Molecular docking studies revealed significant dock scores, indicating potential for anticancer applications (Madhusudhanrao & Manikala, 2020).
Antimicrobial Activity
B'Bhatt and Sharma (2017) synthesized novel compounds with antimicrobial activity against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus. These findings suggest the potential use of these compounds in combating microbial infections (B'Bhatt & Sharma, 2017).
GSK-3 Inhibition
Kamila and Biehl (2012) synthesized bis(2-thioxothiazolidin-4-one) derivatives under microwave conditions, targeting them as potential GSK-3 inhibitors. This implies potential applications in diseases where GSK-3 is implicated, such as Alzheimer's (Kamila & Biehl, 2012).
Eigenschaften
IUPAC Name |
(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-11(2)20-18(22)17(25-19(20)24)10-15-8-9-16(23-15)14-6-4-13(5-7-14)12(3)21/h4-11H,1-3H3/b17-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFWVXBYOMPAJC-LICLKQGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)piperidine-3-carboxamide](/img/structure/B2365244.png)
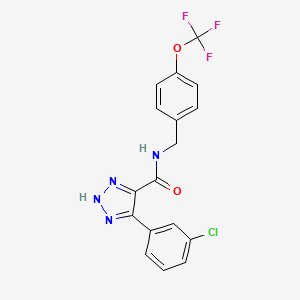
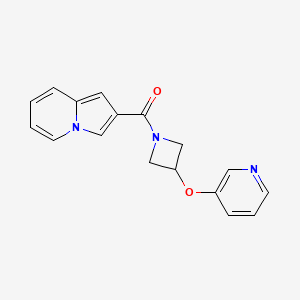
![1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2365250.png)
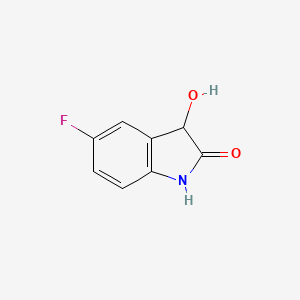
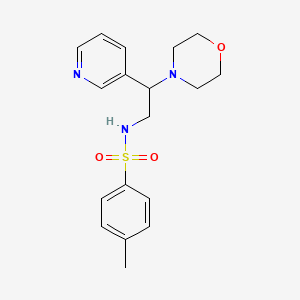
![N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-6-carboxylic acid](/img/structure/B2365257.png)
![4-[(2-furylmethyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/structure/B2365258.png)
![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2365259.png)

![N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2365261.png)
